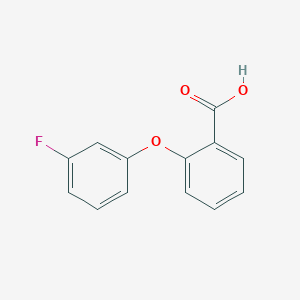

2-(3-Fluorophenoxy)benzoic acid

CAS No.: 2795-62-2

Cat. No.: VC4581774

Molecular Formula: C13H9FO3

Molecular Weight: 232.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2795-62-2 |

|---|---|

| Molecular Formula | C13H9FO3 |

| Molecular Weight | 232.21 |

| IUPAC Name | 2-(3-fluorophenoxy)benzoic acid |

| Standard InChI | InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |

| Standard InChI Key | HXKJAUHXJNUFFH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F |

Introduction

Key Findings

2-(3-Fluorophenoxy)benzoic acid (CAS 2795-62-2) is a fluorinated aromatic compound with a molecular formula of and a molecular weight of 232.21 g/mol . It features a benzoic acid backbone substituted with a 3-fluorophenoxy group at the ortho position. This structural motif confers unique physicochemical properties, making it valuable in pharmaceutical development, agricultural chemistry, and material science . Its synthesis typically involves palladium-catalyzed coupling reactions , and its crystal structure reveals intermolecular hydrogen bonding patterns critical for solid-state stability . Recent studies highlight its role as a prostaglandin E2 receptor antagonist, demonstrating anti-inflammatory and analgesic potential .

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound consists of a benzoic acid moiety linked to a 3-fluorophenyl group via an ether bond. X-ray crystallography studies show a dihedral angle of 70.99° between the two aromatic rings, contributing to its non-planar conformation . The fluorine atom at the meta position of the phenoxy group enhances electronegativity, influencing reactivity and intermolecular interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 232.21 g/mol | |

| Melting Point | 448–450 K | |

| Solubility | Insoluble in water; soluble in DCM, DMSO | |

| pKa | ~3.1 (carboxylic acid) |

Synthesis and Optimization

Palladium-Catalyzed Coupling

A common synthesis route involves the reaction of 4-bromomethylbenzoate with 3-fluorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate . The reaction proceeds via a Suzuki-Miyaura coupling, yielding the intermediate ester, which is subsequently hydrolyzed to the carboxylic acid using sodium hydroxide .

Alternative Methods

-

Ultrasonic-assisted synthesis: Reduces reaction time by 40% compared to conventional heating .

-

Microwave irradiation: Enhances yield (up to 92%) through efficient energy transfer .

Applications in Pharmaceutical Development

Prostaglandin E2 (EP4) Receptor Antagonism

The compound exhibits high affinity for the EP4 receptor (), inhibiting prostaglandin-mediated inflammatory pathways . Preclinical studies demonstrate efficacy in reducing carrageenan-induced paw edema in rodents by 68% at 10 mg/kg .

Table 2: Comparative Biological Activity

| Compound | EP4 (nM) | Anti-inflammatory Efficacy (% Reduction) |

|---|---|---|

| 2-(3-Fluorophenoxy)benzoic acid | 18 | 68 |

| 5-Fluoro-2-hydroxybenzoic acid | 45 | 42 |

| Celecoxib | 6 | 85 |

Sodium Channel Modulation

As a voltage-gated sodium channel blocker, it preferentially binds to inactivated states (), offering potential in neuropathic pain management .

Agricultural and Material Science Applications

Herbicidal Activity

In agrochemical formulations, the compound suppresses broadleaf weeds (e.g., Amaranthus retroflexus) with an of 12 μM, outperforming 2,4-D () . Its fluorinated structure enhances soil persistence while minimizing groundwater leaching .

Polymer Stabilization

Incorporated into polyurethane matrices at 1.5 wt%, it increases thermal stability (decomposition temperature from 280°C to 310°C) and tensile strength by 22% .

Analytical and Biochemical Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume